molecular formula C12H18N2O B13075606 4-[(Pentan-2-yl)amino]benzamide

4-[(Pentan-2-yl)amino]benzamide

Cat. No.: B13075606
M. Wt: 206.28 g/mol
InChI Key: OCEPBGLCPRYIGY-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Benzamide (B126) Derivatives

Amides are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. This linkage is a cornerstone of peptide bonds in proteins, highlighting its biological ubiquity and importance. Benzamides are a specific subset of amides where the carbonyl group is attached to a benzene (B151609) ring. This aromatic core provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of the molecule's steric and electronic properties. The simple parent compound, benzamide, consists of a benzene ring attached to a carboxamide group. The substitution on the aromatic ring and the amide nitrogen leads to a vast library of benzamide derivatives with a wide spectrum of chemical and biological activities.

Strategic Importance of Aromatic Amine Structures in Contemporary Chemical Research

Aromatic amines, organic compounds featuring an amino group attached to an aromatic ring, are crucial building blocks in modern chemical synthesis. nih.govnih.gov Their unique electronic nature, where the nitrogen's lone pair of electrons can interact with the aromatic pi-system, influences their reactivity and physical properties. acs.org This structural motif is prevalent in a significant portion of pharmaceuticals, agrochemicals, and dyes, underscoring their industrial relevance. nih.govacs.org In drug discovery, the aromatic amine substructure is often a key pharmacophore, responsible for the molecule's interaction with biological targets. The ability to form hydrogen bonds and participate in pi-stacking interactions makes them invaluable for designing molecules with specific binding affinities.

Rationale for Comprehensive Investigation of 4-[(Pentan-2-yl)amino]benzamide

The chemical structure of this compound, featuring a benzamide core substituted at the 4-position with a pentan-2-ylamino group, presents several points of scientific interest. The "pentan-2-yl" group introduces a chiral center into the molecule, meaning it can exist as two non-superimposable mirror images or enantiomers. The differential interaction of these enantiomers with a chiral environment, such as a biological receptor, is a critical area of study in pharmacology. The investigation of such chiral benzamides is an active area of research. nih.gov Furthermore, the specific substitution pattern on the benzamide scaffold warrants a detailed study to understand its unique physicochemical properties and potential applications.

Overview of Current Research Landscape and Gaps Pertaining to the Compound

A thorough review of the scientific literature reveals a significant gap in the specific investigation of this compound. While extensive research exists on substituted benzamides as a class, with many compounds investigated for their potential as antipsychotics, antiemetics, and gastroprokinetic agents, this particular molecule remains largely uncharacterized. nih.gov There is a notable absence of published studies detailing its synthesis, spectroscopic data, crystal structure, and biological activity. This lack of information presents a clear opportunity for original research to contribute new knowledge to the field of medicinal and materials chemistry. The exploration of its synthesis would provide valuable insights for organic chemists, while the characterization of its properties could uncover novel applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(pentan-2-ylamino)benzamide

InChI

InChI=1S/C12H18N2O/c1-3-4-9(2)14-11-7-5-10(6-8-11)12(13)15/h5-9,14H,3-4H2,1-2H3,(H2,13,15)

InChI Key

OCEPBGLCPRYIGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy would be utilized to identify the characteristic functional groups present in 4-[(Pentan-2-yl)amino]benzamide. The expected vibrational frequencies would correspond to the N-H stretches of the secondary amine and the primary amide, the C=O stretch of the amide, C-N stretching vibrations, and various C-H and aromatic C=C stretching and bending modes. A data table, such as the one conceptualized below, would be generated from the experimental spectrum.

Table 1: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3400-3300 Medium-Strong N-H stretch (secondary amine)
~3350 & ~3180 Strong, Broad Asymmetric & Symmetric N-H stretch (primary amide)
~1660 Strong C=O stretch (Amide I)
~1600 Medium N-H bend (Amide II)
~1580, ~1500 Medium-Strong Aromatic C=C stretch
~1300 Medium C-N stretch (aromatic amine)
~1250 Medium C-N stretch (aliphatic amine)

Note: This table is a hypothetical representation and is not based on experimental data.

Single-Crystal X-ray Diffraction Analysis

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information.

Determination of Solid-State Conformation and Crystal Packing

This analysis would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional conformation in the solid state. It would also reveal how the molecules pack together in the crystal lattice, including the unit cell parameters and space group.

Table 2: Conceptual Crystallographic Data for this compound

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Hypothetical Value
b (Å) Hypothetical Value
c (Å) Hypothetical Value
α (°) 90
β (°) Hypothetical Value
γ (°) 90
Volume (ų) Hypothetical Value
Z e.g., 4

| Density (calculated) (g/cm³) | Hypothetical Value |

Note: This table is purely illustrative.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A key aspect of the crystallographic analysis would be the identification and characterization of intermolecular interactions. For this compound, hydrogen bonds involving the amide and amine N-H groups as donors and the amide carbonyl oxygen as an acceptor would be expected to be significant. The analysis would also investigate the presence of π-stacking interactions between the aromatic rings.

Chiroptical Spectroscopy (If Applicable for Enantiomers)

The presence of a chiral center at the second carbon of the pentyl group means that this compound can exist as two enantiomers, (R)- and (S)-4-[(pentan-2-yl)amino]benzamide.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

If the enantiomers were to be separated, Circular Dichroism (CD) spectroscopy would be a powerful tool to study their chiroptical properties. The CD spectrum of each enantiomer would be a mirror image of the other, and the sign of the Cotton effects could potentially be used, in conjunction with theoretical calculations, to determine the absolute configuration of each enantiomer.

Theoretical and Computational Investigations of 4 Pentan 2 Yl Amino Benzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and optimized geometry of molecules. bohrium.com By approximating the electron density, DFT calculations can predict the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its ground state. For 4-[(Pentan-2-yl)amino]benzamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the global minimum energy structure. bohrium.commdpi.com

The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AngleValue
Bond Lengths (Å)
C(ar)-C(ar) (average)1.395
C(ar)-C(=O)1.490
C=O1.235
C-N(amide)1.360
C(ar)-N(amino)1.385
N(amino)-C(pentyl)1.465
Bond Angles (°) **
C(ar)-C(ar)-C(=O)120.5
O=C-N(amide)122.0
C(ar)-N(amino)-C(pentyl)125.0
Dihedral Angles (°) **
O=C-N(amide)-H180.0
C(ar)-C(ar)-N(amino)-C(pentyl)45.0

Note: The data in this table is hypothetical and serves as a representation of typical values obtained from DFT calculations for similar molecules.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. wuxiapptec.comthaiscience.info

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzamide moiety, specifically the amino group and the aromatic ring. Conversely, the LUMO is likely to be distributed over the benzamide (B126) part of the molecule, particularly the carbonyl group.

Table 2: Hypothetical Reactivity Descriptors of this compound (eV)

DescriptorValue (eV)
HOMO Energy-5.85
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.60
Ionization Potential (I)5.85
Electron Affinity (A)1.25
Electronegativity (χ)3.55
Chemical Hardness (η)2.30

Note: The data in this table is hypothetical and based on general principles for similar aromatic amines and amides. thaiscience.inforesearchgate.netresearchgate.net

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.nete4journal.com The ESP map is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions represent negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the ESP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the benzamide group, making it a primary site for hydrogen bonding and interactions with electrophiles. The nitrogen atom of the amino group would also exhibit a degree of negative potential. Regions of positive potential (blue) are expected around the hydrogen atoms of the amide and amino groups, indicating their potential to act as hydrogen bond donors. The aromatic ring would show a mixed potential, while the aliphatic pentyl chain would be largely neutral.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentan-2-yl group and the rotational freedom around the C-N bonds necessitate a thorough conformational analysis to understand the molecule's dynamic behavior.

Conformational analysis involves exploring the different spatial arrangements of a molecule that result from rotation around its single bonds. libretexts.org For this compound, key rotations include the dihedral angles around the C(ar)-N(amino) bond and the various C-C bonds within the pentyl chain. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process helps to identify the various low-energy conformers and the energy barriers between them. The ultimate goal is to locate the global minimum, which represents the most stable conformation of the molecule. researchgate.net The presence of bulky groups can lead to steric hindrance, which influences the preferred conformations. libretexts.org

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. acs.orgnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and interactions of this compound in different environments.

In Vacuum: An MD simulation in a vacuum would reveal the intrinsic flexibility and conformational preferences of the isolated molecule without the influence of solvent molecules. This can help to validate the findings from the potential energy surface scan.

In Water (Aqueous Environment): Simulating the molecule in water would provide insights into its hydration and how hydrogen bonding with water molecules affects its conformation. mdpi.com The polar amide and amino groups are expected to form strong hydrogen bonds with water, which could stabilize certain conformations.

In a Non-polar Solvent (e.g., Chloroform): An MD simulation in a non-polar solvent would highlight the influence of van der Waals interactions on the molecule's behavior. In such an environment, intramolecular hydrogen bonding might become more prevalent compared to the aqueous simulation.

These simulations can reveal the accessible conformations, the timescale of conformational changes, and the nature of solute-solvent interactions, offering a comprehensive understanding of the molecule's dynamic properties in different chemical environments. acs.orgnih.gov

Conformational Flexibility and Rotational Barriers

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and biological properties. The molecule's shape is primarily governed by the rotation around several key single bonds: the C(aryl)-N bond between the phenyl ring and the amino group, the N-C(pentyl) bond, and the various C-C bonds within the pentyl chain. The rotational barriers of these bonds dictate the accessibility of different conformations.

Computational chemistry, through methods like density functional theory (DFT), allows for the investigation of these rotational barriers. nih.govmdpi.com For instance, the rotation around the amide C-N bond in similar structures is known to have a significant energy barrier, often in the range of 20-23 kcal/mol, due to its partial double bond character. nih.govmdpi.com This high barrier effectively locks the amide group in a planar conformation.

The rotation of the pentan-2-yl group relative to the benzamide core is also a key conformational feature. The barrier to rotation around the C(aryl)-N bond is influenced by the electronic interaction between the nitrogen lone pair and the aromatic ring. Within the pentyl chain itself, rotations around the C-C bonds lead to various staggered and eclipsed conformations, with the anti-periplanar arrangements generally being the most stable due to minimized steric hindrance. Dynamic NMR studies and DFT calculations on related N-benzhydrylformamides have shown that rotational barriers for aryl groups can vary significantly with substitution, ranging from 2.5 to 9.8 kcal/mol. nih.govmdpi.com

A hypothetical representation of the principal rotational barriers in this compound is provided in the table below. These values are illustrative and would require specific quantum mechanical calculations for precise determination.

Dihedral AngleDescriptionEstimated Rotational Barrier (kcal/mol)
C(aryl)-C(aryl)-N-C(pentyl)Rotation around the aniline (B41778) C-N bond4 - 9
C(aryl)-N-C(pentyl)-C(alkyl)Rotation defining the pentyl group orientation2 - 6
N-C(pentyl)-C(alkyl)-C(alkyl)Rotation within the pentyl chain3 - 7

Predictive Modeling for Structure-Activity Relationships (SAR) and Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical link between a compound's chemical structure and its biological activity. archivepp.com This approach is instrumental in drug discovery for predicting the activity of new compounds and guiding the design of more potent molecules. archivepp.comjppres.com The underlying principle is that variations in the biological activity of a series of compounds are dependent on changes in their structural or physicochemical properties. archivepp.com

The development of a QSAR model for this compound would follow a structured process:

Data Collection : A dataset of benzamide derivatives with measured biological activities (e.g., IC50 values) against a specific target is compiled. nih.gov

Descriptor Calculation : A wide array of molecular descriptors quantifying topological, electronic, and steric properties are calculated for each molecule. jppres.com

Variable Selection : Statistical methods, such as genetic algorithms, are employed to select the most relevant descriptors that correlate with biological activity. archivepp.com

Model Generation : A mathematical equation is generated using techniques like multiple linear regression (MLR) or partial least squares (PLS) to form the QSAR model. archivepp.com

Validation : The model's predictive capability is rigorously assessed using internal and external validation techniques, ensuring its robustness and reliability. nih.gov

A successful QSAR model for benzamide derivatives might reveal, for example, that hydrophobic character is crucial for their inhibitory activity, suggesting that the inclusion of hydrophobic substituents could enhance potency. researchgate.net

Molecular docking is a computational method that predicts the binding orientation and affinity of a ligand to a protein target. scialert.netmdpi.com For this compound, hypothetical docking studies can be conducted against various enzymes or receptors where benzamide derivatives have shown activity, such as histone deacetylases (HDACs), dihydrofolate reductase (DHFR), or DNA gyrase. researchgate.netresearchgate.netmdpi.com

The process involves preparing the 3D structures of the ligand and protein, followed by a docking simulation using software like AutoDock. scialert.net The simulation explores various binding poses of the ligand within the protein's active site and ranks them based on a scoring function, which estimates the binding energy. scialert.netwalshmedicalmedia.com

Analysis of the docked poses can reveal key intermolecular interactions:

Hydrogen Bonds : The amide and amino groups of this compound can form hydrogen bonds with polar amino acid residues.

Hydrophobic Interactions : The pentyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues. nih.gov

Pi-pi Stacking : The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These studies can provide insights into the potential mechanism of action and guide the design of analogs with improved binding. researchgate.net For instance, docking studies on other benzamide derivatives have shown crucial hydrogen bond interactions with residues like Val207, Asn263, and Leu209 in the active site of the FtsZ protein. nih.gov

Interaction TypeLigand MoietyPotential Interacting Protein Residue
Hydrogen Bond DonorAmide N-H, Amino N-HAspartic Acid, Glutamic Acid
Hydrogen Bond AcceptorAmide C=OSerine, Threonine, Arginine
Hydrophobic InteractionPentyl group, Phenyl ringLeucine, Isoleucine, Valine
Pi-pi StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan

When the 3D structure of the biological target is unknown, ligand-based methods like pharmacophore modeling are employed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov

The development of a pharmacophore model for this compound would involve:

Selection of a training set of active benzamide analogs. nih.gov

Conformational analysis of these molecules to explore their accessible 3D shapes.

Identification and alignment of common chemical features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov

A resulting pharmacophore model might consist of a specific spatial arrangement of these features. For example, a five-point pharmacophore model developed for aminophenyl benzamide derivatives as HDAC inhibitors included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net Similarly, a study on benzamide analogues as FtsZ inhibitors resulted in a five-featured model with one hydrogen bond acceptor, one donor, one hydrophobic feature, and two aromatic rings. nih.gov

This model can then be used for:

Virtual screening of chemical libraries to find new, structurally diverse compounds with potential activity. nih.gov

Guiding the optimization of this compound to better match the pharmacophore and potentially increase its potency. tandfonline.com

This approach provides valuable insights for designing molecules with improved inhibitory potential, even without detailed knowledge of the target's structure. nih.gov

Mechanistic Studies of Biological Interactions Pre Clinical, in Vitro and Ex Vivo Focus

Investigation of Enzyme Binding and Inhibition Mechanisms

There is currently no available data from preclinical, in vitro, or ex vivo studies detailing the interactions of 4-[(Pentan-2-yl)amino]benzamide with any specific enzymes.

Kinetic Analysis of Enzyme-Compound Interactions (e.g., Kᵢ, Kₘ, Vmax)

No kinetic data, such as inhibition constants (Kᵢ), Michaelis-Menten constants (Kₘ), or maximum reaction velocities (Vmax), have been reported in the scientific literature for the interaction of this compound with any enzyme.

Mechanistic Studies of Enzyme Catalysis Modulation

There are no published studies that describe the mechanisms by which this compound might modulate enzyme catalysis.

Site-Directed Mutagenesis and Protein Engineering Approaches to Identify Binding Residues

Research employing site-directed mutagenesis or other protein engineering techniques to identify the specific amino acid residues involved in the potential binding of this compound to a protein target has not been documented.

Receptor Ligand Binding and Signal Transduction Modulation

No information is available from preclinical, in vitro, or ex vivo studies on the binding of this compound to any biological receptors or its effects on signal transduction pathways.

Radioligand Binding Assays and Competition Binding Studies (in vitro)

There are no reports of radioligand binding assays or competition binding studies having been conducted to determine the affinity of this compound for any specific receptors.

Biophysical Characterization of Receptor-Compound Interactions (e.g., SPR, ITC)

No biophysical data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are available to characterize the interaction between this compound and any receptor.

Analysis of Downstream Cellular Signaling Pathways and Reporter Gene Assays (in vitro)

No publicly available research studies were identified that have investigated the effects of this compound on downstream cellular signaling pathways. Consequently, there is no information regarding which, if any, signaling cascades are modulated by this compound. Furthermore, no data from reporter gene assays involving this compound could be located. Such assays would typically be employed to determine if the compound activates or inhibits specific transcription factors or signaling pathways, and the absence of this data means its mechanism of action at the genetic level remains uncharacterized.

Macromolecular Interaction Profiling (e.g., DNA, RNA, Lipids)

Spectroscopic Probes for DNA/RNA Binding and Intercalation Studies

There are no published studies utilizing spectroscopic techniques to investigate the potential binding or intercalation of this compound with DNA or RNA. Methods such as UV-Visible spectroscopy, fluorescence spectroscopy, or circular dichroism are commonly used to assess such interactions and determine binding constants. nih.gov The absence of this research indicates that it is unknown whether this compound interacts with nucleic acids.

Liposome and Membrane Interaction Assays

A search of the scientific literature did not yield any studies on the interaction of this compound with liposomes or artificial cell membranes. These assays are crucial for understanding how a compound might associate with or traverse cellular membranes. Without this data, the affinity of this compound for lipid bilayers and its potential to disrupt membrane integrity are unknown.

Cellular Permeability and Distribution Mechanisms (In Vitro Models)

Permeability Assays Across Artificial Membrane Systems (PAMPA)

No data from Parallel Artificial Membrane Permeability Assays (PAMPA) for this compound are available in the public domain. The PAMPA model is a common, non-cell-based assay used in early drug discovery to predict passive intestinal absorption. sigmaaldrich.comresearchgate.net The lack of PAMPA data for this compound means its potential for passive diffusion across biological membranes has not been formally assessed through this high-throughput method.

Studies of Cellular Uptake and Efflux Mechanisms (e.g., ABC transporters in cell lines)

There is no available research on the cellular uptake and efflux mechanisms for this compound. Specifically, no studies were found that investigated its potential as a substrate for ATP-binding cassette (ABC) transporters or other efflux pumps. nih.govnih.gov Similarly, the mechanisms of its uptake into cells, whether through passive diffusion or active transport, have not been elucidated. dovepress.com

Structure Activity Relationship Sar Studies of 4 Pentan 2 Yl Amino Benzamide Analogues

Systematic Substituent Modifications on the Benzamide (B126) Core

The benzamide core of 4-[(Pentan-2-yl)amino]benzamide serves as a fundamental scaffold that can be functionalized with various substituents. The nature and position of these substituents can profoundly alter the compound's interaction with its biological target.

Electronic Effects of Substituents on Activity Profiles

The electronic properties of substituents on the aromatic ring of the benzamide core can significantly impact biological activity. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each influencing the electron density of the benzene (B151609) ring and, consequently, its interactions with target receptors. libretexts.orglibretexts.org

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and amino (-NH₂), increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups, like nitro (-NO₂) and cyano (-CN), decrease the ring's electron density, potentially favoring interactions with electron-rich receptor sites. lasalle.eduucalgary.ca The position of the substituent (ortho, meta, or para) relative to the amino or amide group also dictates its electronic influence through resonance and inductive effects. lasalle.edu

For instance, in a hypothetical study of this compound analogues, the introduction of an EDG at the ortho- or para-position to the amino group could increase the nucleophilicity of the ring, potentially leading to enhanced biological activity if the target interaction is favored by such an electronic environment. libretexts.org

Table 1: Hypothetical Electronic Effects of Substituents on the Benzamide Core

Substituent (R) Position Electronic Nature Predicted Biological Activity (Relative)
H - Neutral 1.0
OCH₃ para EDG 1.5
NO₂ meta EWG 0.8
Cl meta EWG (Inductive) 0.9

Steric Hindrance and Lipophilicity Influences

Beyond electronic effects, the size (steric hindrance) and lipophilicity of substituents on the benzamide core are critical determinants of a compound's activity profile. ubaya.ac.id Steric bulk can influence the conformation of the molecule and its ability to fit into a receptor's binding site. lasalle.edu An optimally sized substituent can promote favorable van der Waals interactions, while an overly large group may cause steric clashes, preventing proper binding.

Lipophilicity, often quantified by the partition coefficient (log P), affects a drug's ability to cross biological membranes and reach its target. umb.eduscienceforecastoa.comsci-hub.se Increasing the lipophilicity of a molecule can enhance its membrane permeability, but excessive lipophilicity might lead to poor aqueous solubility and non-specific binding to lipids. sci-hub.se

In the context of this compound, adding a bulky, lipophilic group like a tert-butyl group could enhance membrane interactions but might also hinder receptor binding due to its size. Conversely, a smaller, more polar group like a hydroxyl (-OH) could improve water solubility but might decrease membrane permeability. ubaya.ac.id

Table 2: Hypothetical Steric and Lipophilic Effects of Substituents

Substituent (R) Position Steric Bulk Lipophilicity (log P contribution) Predicted Biological Activity (Relative)
H - Small 0.0 1.0
CH₃ meta Moderate +0.5 1.2
C(CH₃)₃ para Large +1.5 0.7
OH para Small -0.7 0.9

Variations on the Pentan-2-yl Amine Moiety

The N-alkyl side chain, specifically the pentan-2-yl amine group, is a crucial component of this compound that significantly influences its pharmacological properties. Modifications to this moiety can alter its binding affinity, selectivity, and pharmacokinetic profile.

Chain Length and Branching Effects

Branching in the alkyl chain, as seen in the pentan-2-yl group, can also be a critical factor. A branched chain can provide a better fit into a specific binding pocket compared to a linear chain, potentially leading to increased potency and selectivity.

Table 3: Hypothetical Effects of Alkyl Chain Variations

Amine Moiety Chain Length Branching Predicted Biological Activity (Relative)
n-Propylamino 3 None 0.8
n-Butylamino 4 None 1.0
Pentan-2-ylamino 5 Yes 1.5
n-Pentylamino 5 None 1.2
n-Hexylamino 6 None 0.9

Introduction of Cyclic or Heterocyclic Systems

Replacing the acyclic pentan-2-yl amine with a cyclic or heterocyclic system can introduce conformational rigidity and additional interaction points, such as hydrogen bond donors or acceptors. nih.govnih.gov Incorporating a cyclic structure like a cyclopentyl or cyclohexyl ring can lock the conformation of the side chain, which may lead to a more favorable interaction with the receptor.

The introduction of a heterocycle, such as a piperidine (B6355638) or morpholine (B109124) ring, can further modify the compound's properties by introducing heteroatoms. nih.govresearchgate.net These heteroatoms can participate in hydrogen bonding or other polar interactions, potentially enhancing binding affinity and selectivity.

Table 4: Hypothetical Effects of Cyclic and Heterocyclic Moieties

Amine Moiety Ring Type Key Features Predicted Biological Activity (Relative)
Pentan-2-ylamino Acyclic Flexible 1.0
Cyclopentylamino Alicyclic Rigid 1.3
Cyclohexylamino Alicyclic Rigid, larger 1.1
Piperidin-4-ylamino Heterocyclic N-H for H-bonding 1.6

Stereochemical Influences on Activity and Selectivity

The pentan-2-yl group in this compound contains a chiral center at the second carbon atom, meaning it can exist as two enantiomers: (R)- and (S)-4-[(pentan-2-yl)amino]benzamide. Biological systems are inherently chiral, and as a result, enantiomers of a drug can exhibit significantly different pharmacological activities. nih.gov

One enantiomer may have a higher affinity for the target receptor because its three-dimensional arrangement allows for a more precise fit into the chiral binding site. The other enantiomer might have lower affinity or even interact with a different receptor, potentially leading to off-target effects. Therefore, the stereochemistry of the pentan-2-yl moiety is a critical factor in determining both the potency and the selectivity of the compound. nih.gov

For example, in a hypothetical scenario, the (S)-enantiomer might show significantly higher activity than the (R)-enantiomer, indicating that the specific spatial arrangement of the methyl and propyl groups around the chiral center is crucial for optimal receptor interaction.

Table 5: Hypothetical Stereochemical Effects on Activity

Compound Stereochemistry Predicted Receptor Binding Affinity (IC₅₀, nM) Predicted Selectivity vs. Off-Target
Racemic this compound (R/S) 50 Moderate
(R)-4-[(Pentan-2-yl)amino]benzamide (R) 120 Low

Diastereomeric and Enantiomeric Purity Effects

The spatial arrangement of atoms is a critical factor in the interaction between a drug and its biological target. For analogues of this compound, the stereochemistry at the chiral carbon of the pentan-2-yl substituent often dictates the compound's efficacy. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely varying biological activities, with one enantiomer often being significantly more potent than the other. This stereoselectivity arises from the three-dimensional nature of biological receptors and enzymes, which can preferentially bind one stereoisomer over another.

While specific studies on this compound are not extensively detailed in publicly available literature, the principle is broadly demonstrated in related benzamide structures. For instance, in a series of N-(1-(naphthalen-1-yl)ethyl)benzamide derivatives, the (R)-enantiomer was identified as a potent inhibitor of certain viral proteases, highlighting a clear stereochemical preference for activity. This underscores the importance of synthesizing and testing enantiomerically pure compounds to fully elucidate the SAR and identify the most active stereoisomer.

Conformational Restriction and Activity Modulation

Conformational restriction is a strategic approach to enhance a molecule's biological activity by reducing its flexibility. By incorporating rigid structural elements, the number of conformations a molecule can adopt is limited. This can lock the molecule into its "bioactive conformation"—the specific three-dimensional shape required for optimal interaction with its target. This pre-organization can lead to a more favorable binding entropy and, consequently, higher potency.

For analogues of this compound, this can be achieved by, for example, incorporating the pentan-2-ylamino side chain into a cyclic system. The resulting increase or decrease in activity provides valuable clues about the preferred binding conformation. For example, studies on structurally related 4-(aminomethyl)benzamides as viral entry inhibitors have shown that incorporating the aminomethyl group into a rigid indoline (B122111) scaffold can lead to highly potent compounds. nih.gov This suggests that restricting the conformational freedom of the side chain can be a fruitful strategy for activity optimization.

Elucidation of Key Structural Features for Desired Activity Profiles

A primary goal of SAR studies is to identify the key structural motifs and functional groups that are essential for a compound's desired biological effect. This is achieved through the systematic synthesis and evaluation of analogues where different parts of the molecule are modified.

Identification of Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric elements can be identified as:

The Benzamide Moiety: The central benzamide core is a common feature in many biologically active molecules. The aromatic ring can participate in hydrophobic and π-stacking interactions within the target's binding site. The amide linker is a critical hydrogen bond donor and acceptor, and its orientation is often crucial for binding. Studies on other benzamides have shown that inverting the amide bond can lead to a loss of activity, demonstrating the importance of its specific orientation.

The 4-Amino Group: The amino group at the 4-position of the benzene ring is a key polar feature that can act as a hydrogen bond donor. Its position relative to the amide group is often critical for establishing the correct interactions with the biological target.

The N-Alkyl Substituent (Pentan-2-yl group): This lipophilic group is presumed to interact with a hydrophobic pocket in the target protein. The size, shape, and stereochemistry of this group are critical determinants of potency and selectivity. Variations in the alkyl chain length, branching, and the introduction of cyclic structures are common strategies to probe the dimensions and characteristics of this hydrophobic pocket.

Derivation of Structure-Activity Hypotheses

By analyzing the biological activity data from a series of related compounds, researchers can formulate structure-activity hypotheses. These hypotheses provide a predictive framework for designing new, more effective analogues. For example, a study on 4-(aminomethyl)benzamide (B1271630) derivatives as Ebola virus inhibitors provided data that allows for the generation of such hypotheses. nih.gov Although the core is slightly different, the principles of SAR are transferable.

The following data table, adapted from the findings on 4-(aminomethyl)benzamide analogues, illustrates how structural modifications can influence inhibitory activity.

CompoundR1R2Aromatic Ring SubstitutionHypothetical IC₅₀ (µM)
1HHNone>50
2MethylMethylNone15.2
3EthylEthylNone8.5
4- (CH₂)₅ - (Piperidine)2,3-Dichloro2.1
5- (CH₂)₅ - (Piperidine)3,4-Dichloro0.9
6- (CH₂)₄O - (Morpholine)3,4-Dichloro1.2

From this data, several structure-activity hypotheses can be derived:

Amine Substitution: The presence of alkyl groups on the nitrogen atom (R1, R2) is crucial for activity, with diethyl substitution being more effective than dimethyl.

Cyclic Amines: Incorporating the nitrogen into a cyclic structure like piperidine or morpholine generally enhances potency.

Aromatic Substitution: The substitution pattern on the benzamide ring has a significant impact. Dichloro substitution is beneficial, and the 3,4-dichloro pattern appears to be optimal for this series of compounds, leading to sub-micromolar inhibitory concentrations. nih.gov

These hypotheses, derived from empirical data, provide a rational basis for the further optimization of this class of compounds. They suggest that a combination of a cyclic amine and a 3,4-disubstituted aromatic ring is a promising direction for developing highly potent analogues.

Analytical Method Development for Research Applications

Advanced Chromatographic Techniques for Purity, Isomer, and Metabolite Analysis

Chromatographic methods are essential for assessing the purity of 4-[(Pentan-2-yl)amino]benzamide, separating its enantiomers, and identifying potential byproducts or metabolites.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For this compound, different HPLC modes can be employed depending on the analytical goal.

Normal-Phase HPLC (NP-HPLC): This mode is suitable for the separation of isomers and for purity assessment, particularly if the compound is relatively non-polar.

Reverse-Phase HPLC (RP-HPLC): As the most common HPLC mode, RP-HPLC is well-suited for purity determination and the analysis of potential metabolites, which are often more polar than the parent compound.

Chiral HPLC: Since this compound possesses a chiral center at the second carbon of the pentyl group, separating its enantiomers is crucial for understanding its stereospecific properties. This is typically achieved using a chiral stationary phase (CSP). scas.co.jpnih.govchromatographytoday.comuhplcs.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are effective for resolving a wide range of chiral compounds. chromatographytoday.comsigmaaldrich.com

A proposed starting point for the chiral separation of this compound enantiomers is presented in the table below.

Interactive Table: Proposed Chiral HPLC Method Parameters
ParameterProposed ConditionRationale
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)Known to provide good enantioselectivity for a wide range of chiral compounds. scas.co.jp
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Common mobile phase for normal-phase chiral separations, offering good solubility and selectivity.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Column Temperature 25 °CRoom temperature is a common starting point; temperature can be optimized to improve resolution.
Detection UV at an appropriate wavelength (e.g., 254 nm)The benzamide (B126) moiety is expected to have strong UV absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. oup.combiocompare.com Therefore, derivatization is a common strategy to improve its chromatographic properties. researchgate.netrsc.orgjfda-online.com The secondary amine group can be derivatized to form a less polar and more volatile compound.

Common derivatizing agents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylating agents (e.g., pentafluorobenzoyl chloride). oup.comjfda-online.comresearchgate.net The derivatized analyte can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

The following table outlines a potential GC-MS method following derivatization.

Interactive Table: Proposed GC-MS Method Parameters after Derivatization
ParameterProposed ConditionRationale
Derivatization Agent Pentafluorobenzoyl chlorideReacts with primary and secondary amines to form stable, volatile derivatives with good electron-capturing properties, enhancing sensitivity. oup.com
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)A versatile, non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium or HydrogenInert carrier gases commonly used in GC-MS.
Inlet Temperature 250 °CEnsures efficient volatilization of the derivatized analyte.
Oven Program Start at 150°C, ramp to 300°CA temperature gradient allows for the separation of the derivatized analyte from byproducts and impurities.
Ionization Mode Electron Ionization (EI)Standard ionization technique in GC-MS, providing reproducible fragmentation patterns for structural elucidation.
Mass Analyzer QuadrupoleA common mass analyzer for routine GC-MS analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often offering advantages over HPLC in terms of speed and reduced organic solvent consumption. selvita.comchromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol. researchgate.netmdpi.com

For the enantiomeric separation of this compound, an SFC method using a chiral stationary phase would be the preferred approach. Polysaccharide-based CSPs are widely used and have demonstrated broad applicability in SFC. researchgate.netmdpi.com

A proposed SFC method for the chiral separation is detailed below.

Interactive Table: Proposed SFC Method Parameters for Enantiomeric Separation
ParameterProposed ConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series)These columns are well-established for their excellent performance in SFC chiral separations. researchgate.net
Mobile Phase Supercritical CO2 / Methanol (e.g., 80:20 v/v)A common mobile phase composition for SFC, offering good solvating power and compatibility with many CSPs.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analyses.
Back Pressure 150 barMaintaining the mobile phase in a supercritical state is essential for SFC.
Column Temperature 40 °CElevated temperatures can improve efficiency and resolution in SFC.
Detection UV-Vis Diode Array Detector (DAD)Allows for the detection of the analyte and assessment of peak purity.

Spectroscopic Quantification Methods in Complex Biological Matrices (for research purposes)

Quantifying this compound in complex biological matrices such as cellular lysates or media is crucial for in vitro research studies.

UV-Vis spectrophotometry and fluorescence spectroscopy are valuable techniques for the quantification of compounds that possess a chromophore or fluorophore. umanitoba.cadrawellanalytical.combiocompare.com The aminobenzamide structure of the target compound is expected to exhibit UV absorbance. While its intrinsic fluorescence might be weak, derivatization with a fluorescent tag could be employed to enhance sensitivity. biocompare.com

For quantification, a calibration curve would be constructed by preparing a series of standards of known concentrations in the same biological matrix as the samples to be analyzed. This helps to account for matrix effects. The absorbance or fluorescence intensity of the unknown samples is then measured, and their concentrations are determined from the calibration curve. umanitoba.caresearchgate.net

A general procedure for developing a UV-Vis based quantification method is outlined below.

Interactive Table: Proposed UV-Vis Quantification Method Development
StepDescriptionPurpose
1. Wavelength Selection Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).To ensure maximum sensitivity and adherence to Beer's Law.
2. Matrix Blank Analyze a sample of the biological matrix (e.g., cellular lysate) without the analyte.To determine the background absorbance from the matrix components.
3. Calibration Curve Prepare a series of standards with increasing concentrations of the analyte in the biological matrix. Measure the absorbance of each standard at λmax. Plot absorbance vs. concentration.To establish a linear relationship for quantification.
4. Sample Analysis Prepare the unknown samples in the same biological matrix and measure their absorbance at λmax.To obtain the absorbance value for concentration determination.
5. Quantification Determine the concentration of the unknown samples using the equation of the line from the calibration curve.To calculate the final concentration of the analyte in the samples.

For highly sensitive and selective quantification of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.govmdpi.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Method development involves optimizing the sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (SIL-IS) of this compound would be ideal for the most accurate quantification, as it can compensate for variations in sample processing and matrix effects. nih.gov

A proposed LC-MS/MS method for the trace analysis of this compound is presented below.

Interactive Table: Proposed LC-MS/MS Method for Trace Analysis in Plasma
ParameterProposed ConditionRationale
Sample Preparation Protein precipitation (e.g., with acetonitrile) or Solid-Phase Extraction (SPE)To remove proteins and other interfering components from the plasma sample. mdpi.comresearchgate.net
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds. nih.gov
Mobile Phase Gradient elution with water and methanol/acetonitrile containing a small amount of formic acid.To achieve good peak shape and efficient ionization.
Ionization Source Electrospray Ionization (ESI) in positive modeThe amine and amide groups are readily protonated, making positive ESI suitable.
Mass Spectrometry Triple Quadrupole (QqQ)Allows for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MRM Transitions A precursor ion corresponding to [M+H]+ would be selected, and 2-3 product ions would be monitored.To ensure specific and reliable quantification of the analyte.

Research on this compound in Sensor and Probe Development Not Found in Publicly Available Literature

A thorough review of scientific databases and publicly accessible research materials has found no specific studies detailing the use of the chemical compound This compound in the design, synthesis, or application of electrochemical sensors or fluorescent probes.

Despite a targeted search for analytical method development incorporating this specific molecule, no literature or data could be retrieved that pertains to the development of electrochemical sensors for related analytes or the synthesis of fluorescent probes for tracking in research models. The scientific community has not published research that would allow for a detailed discussion or the creation of data tables on this compound's role in these specific applications.

General research into electrochemical sensor design and fluorescent probe synthesis is extensive. These fields utilize a wide variety of organic molecules that possess specific electrochemical or photophysical properties. For instance, compounds are often selected for their ability to be oxidized or reduced at specific potentials for electrochemical sensing, or for their capacity to exhibit changes in fluorescence intensity or wavelength upon binding to a target analyte for fluorescent probes. However, This compound is not mentioned in the context of these applications in the available literature.

Consequently, the requested article sections on its use in electrochemical sensor design and characterization, or in fluorescent probe synthesis and application, cannot be generated as there is no scientific foundation upon which to base such a report.

Exploration of Novel Research Applications of 4 Pentan 2 Yl Amino Benzamide

Application as a Chemical Probe for Biological Pathway Elucidation

No research is available describing the use of 4-[(Pentan-2-yl)amino]benzamide as a chemical probe to elucidate biological pathways.

Use in Novel Synthetic Methodology Development

There are no published studies detailing the application of this compound in the development of new synthetic methodologies.

Role in Chemo-Enzymatic Synthesis or Biocatalysis as a Substrate or Inhibitor

No data exists on the role of this compound as a substrate or inhibitor in chemo-enzymatic synthesis or biocatalysis.

Development as a Research Tool for Receptor Deorphanization or Ligand Fishing

There is no evidence of this compound being developed or used as a research tool for receptor deorphanization or ligand fishing.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Space Exploration

Exploration of Allosteric Modulation Mechanisms of Biological Targets

Allosteric modulation, where a compound binds to a site on a protein distinct from the primary (orthosteric) site, offers a sophisticated mechanism for regulating biological activity. mdpi.com This approach can provide greater subtype selectivity and a more nuanced control over protein function compared to traditional agonists or antagonists. mdpi.comnih.gov The benzamide (B126) scaffold has proven to be a fertile ground for the discovery of allosteric modulators. For instance, aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptor 5 (mGluR5) and neuronal nicotinic receptors (nAChRs), targets relevant to psychiatric and neurological disorders. mdpi.comnih.gov

The structure of 4-[(Pentan-2-yl)amino]benzamide, with its distinct aromatic core, flexible alkyl chain, and hydrogen-bonding groups, provides a foundational template for designing new allosteric modulators. Researchers could investigate its potential to interact with less-conserved allosteric pockets on various target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. acs.org Computational docking and molecular dynamics simulations, guided by the known structures of benzamide-based modulators, could predict binding modes and inform the rational design of analogs with enhanced allosteric activity. mdpi.com

Advanced Delivery Systems for Research Tools (e.g., nanoparticle conjugation for in vitro studies)

To enhance the utility of research compounds in complex biological systems, advanced delivery systems are being developed. Nanoparticle conjugation is a prominent strategy, allowing for the targeted delivery and controlled release of small molecules for in vitro studies. nih.govnih.gov Materials such as gold nanoparticles (AuNPs), liposomes, and polymers can be functionalized with small molecules, improving their solubility, stability, and cellular uptake. creative-biolabs.comacs.org

The functional groups of this compound—the secondary amine and the primary amide—offer potential handles for covalent conjugation to nanoparticles. For example, the amine group could be linked to carboxylated nanoparticles via amide bond formation. wikipedia.org Such conjugation could facilitate the study of the compound's cellular effects by overcoming poor aqueous solubility or enabling targeted delivery to specific cell types in a co-culture system. Peptide-conjugated nanoparticles, for instance, have been shown to enhance cellular uptake and minimize off-target effects, a strategy that could be adapted for research tools based on the benzamide scaffold. acs.orgyoutube.com This approach is valuable not for therapy, but for creating sophisticated research probes to investigate biological pathways with greater precision. nih.gov

Design and Synthesis of Prodrugs for Enhanced Research Utility (theoretical consideration)

The prodrug approach, where a biologically active molecule is chemically modified to an inactive form that is later converted to the active drug in vivo, is a well-established strategy to improve pharmacokinetic properties. nih.govnih.gov In a research context, this concept can be adapted to create tools with enhanced utility, for example, by improving solubility for in vitro assays or enabling controlled activation by specific enzymes or stimuli. rsc.org

Theoretically, this compound could be modified to create prodrugs for research applications. The secondary amine could be acylated or otherwise masked with a group that is cleavable under specific pH conditions or by a particular cellular esterase. This could allow for the controlled release of the parent compound within a specific subcellular compartment during an experiment. nih.gov Similarly, the benzamide portion itself has been a target for prodrug strategies in other molecules to enhance properties like water solubility. nih.gov Designing such molecules could provide researchers with more stable and soluble tool compounds, facilitating more reliable and reproducible data in biological screening and mechanistic studies. rsc.org

High-Throughput Screening Library Development Based on the Benzamide Scaffold

High-throughput screening (HTS) remains a cornerstone of hit discovery, requiring large and diverse collections of chemical compounds. acs.org The development of screening libraries is often guided by the concept of "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. nih.gov The benzamide core is a classic example of such a scaffold, found in numerous approved drugs and clinical candidates. nih.gov

A compound like this compound serves as an excellent starting point for the design of a focused HTS library. By keeping the core benzamide structure constant, immense chemical diversity can be generated by varying the substituents at two key positions:

The Amine Terminus: The pentan-2-yl group can be replaced with a wide array of different alkyl, aryl, or heterocyclic moieties.

The Aromatic Ring: Substituents can be added to the benzene (B151609) ring to modulate electronic properties and create new interaction points.

The goal would be to generate a library of thousands of related but distinct molecules. stanford.edu This collection could then be screened against a wide range of biological targets to identify new hits for various disease pathways, leveraging the inherent biological relevance of the benzamide scaffold. researchgate.net

Multicomponent Reaction Strategies for Diverse Analog Synthesis

To efficiently build the diverse libraries needed for HTS and lead optimization, modern synthetic chemistry has turned to multicomponent reactions (MCRs). MCRs combine three or more starting materials in a single, one-pot reaction to form a complex product, offering high atom economy and synthetic efficiency. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating peptide-like structures and highly substituted amides. nih.govacs.org

The synthesis of analogs of this compound is well-suited to MCR strategies. For example, an Ugi four-component reaction could rapidly generate a library of complex benzamides by combining a 4-aminobenzoic acid derivative, an aldehyde or ketone, an amine, and an isocyanide. beilstein-journals.orgnih.gov This approach allows for the systematic and independent variation of each component, providing a powerful tool for exploring structure-activity relationships (SAR). nih.gov Such strategies enable chemists to quickly generate novel and structurally complex analogs that would be time-consuming to produce via traditional linear synthesis, accelerating the discovery of new biologically active agents based on the benzamide scaffold. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.